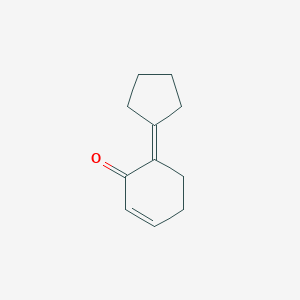
2-Cyclohexen-1-one, 6-cyclopentylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 6-cyclopentylidene- is an organic compound with the molecular formula C11H14O It is a derivative of cyclohexenone, characterized by the presence of a cyclopentylidene group at the 6-position of the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 6-cyclopentylidene- can be synthesized through several methodsThis process typically requires the use of specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 6-cyclopentylidene- often involves large-scale catalytic processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems further enhances the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 6-cyclopentylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-Cyclohexen-1-one, 6-cyclopentylidene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of fragrances, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 6-cyclopentylidene- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various addition reactions. It can also undergo oxidation and reduction processes, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog of 2-Cyclohexen-1-one, 6-cyclopentylidene-, lacking the cyclopentylidene group.
Cyclohexenone: Another related compound with similar reactivity but different structural features.
Uniqueness
2-Cyclohexen-1-one, 6-cyclopentylidene- is unique due to the presence of the cyclopentylidene group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
824975-89-5 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
6-cyclopentylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C11H14O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h4,8H,1-3,5-7H2 |
InChI Key |
DCSSFMKJFFUWFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2CCC=CC2=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane](/img/structure/B14206545.png)
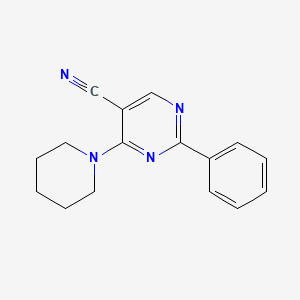
![[3-(Cyclohexylmethylamino)phenyl]thiourea](/img/structure/B14206572.png)
![1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14206575.png)
![4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B14206576.png)
![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)
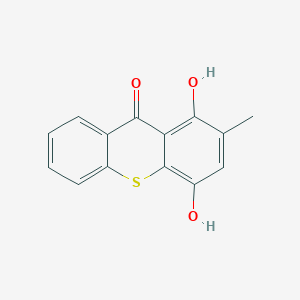
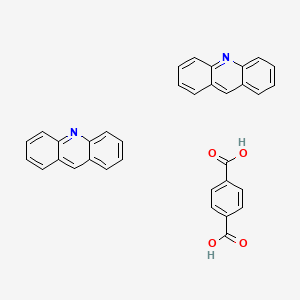
![1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine](/img/structure/B14206595.png)
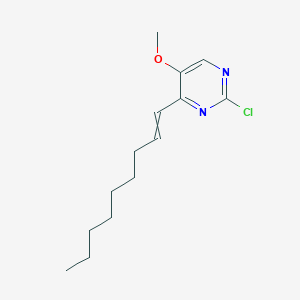
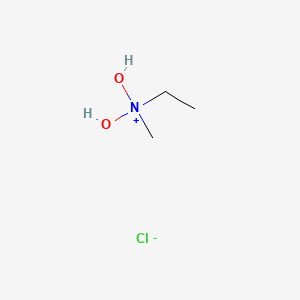

![4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14206621.png)
![1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one](/img/structure/B14206640.png)
